molecular formula C14H10N2O6S B6639083 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid

4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid

Cat. No. B6639083
M. Wt: 334.31 g/mol
InChI Key: FRKZGFZJQRRTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid, also known as Bz-423, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases, cancer, and other conditions. This compound was first synthesized in 2004 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of a protein called mitochondrial translocator protein (TSPO). TSPO is involved in regulating the production of reactive oxygen species (ROS) in cells, and this compound appears to reduce the levels of ROS, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and oxidative stress in cells and tissues, which may explain its potential therapeutic effects in various diseases. In addition, this compound has been shown to have anti-tumor effects, possibly by inducing apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid in lab experiments is that it is a well-characterized compound that has been extensively studied. In addition, it has shown promise in treating a variety of diseases, making it a potentially useful tool for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.

Future Directions

There are several potential future directions for research on 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid. One area of interest is in developing new derivatives of the compound that may have improved therapeutic properties. In addition, further studies are needed to fully understand the mechanism of action and to identify potential side effects of the drug. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could lead to its eventual approval as a therapeutic agent.

Synthesis Methods

The synthesis of 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid involves several steps, including the reaction of 2-aminophenol with phthalic anhydride to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then treated with chlorosulfonic acid to produce 4-chloro-2-(2-hydroxyphenyl)benzoxazole, which is subsequently reacted with sulfamide to form the final product, this compound.

Scientific Research Applications

4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid has been studied extensively for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, it has shown promise in treating cancer, particularly in combination with other chemotherapy drugs. This compound has also been studied for its potential use in treating inflammatory bowel disease, Alzheimer's disease, and other conditions.

properties

IUPAC Name

4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6S/c17-13(18)8-1-4-10(5-2-8)23(20,21)16-9-3-6-11-12(7-9)22-14(19)15-11/h1-7,16H,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKZGFZJQRRTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.